molecular formula C10H10F2O3 B13557219 Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B13557219
M. Wt: 216.18 g/mol
InChI Key: OFCUIAGMQILSIM-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS 2227781-27-1) is a fluorinated aromatic ester with the molecular formula C₁₀H₁₀F₂O₃ and a molecular weight of 216.18 g/mol . The compound features a 3,4-difluorophenyl ring attached to a hydroxy-substituted propanoate methyl ester backbone. This structure is of interest in pharmaceutical and agrochemical research due to the combined effects of fluorine’s electronegativity and the ester’s metabolic stability .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C10H10F2O3/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3

InChI Key

OFCUIAGMQILSIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
IUPAC Name Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
SMILES COC(=O)CC(C1=CC(=C(C=C1)F)F)O
Key Functional Groups Ester, secondary alcohol, difluorophenyl ring

The compound features a methyl ester group attached to a 3-hydroxypropanoate chain, with a 3,4-difluorophenyl substituent on the third carbon. This substitution pattern influences both reactivity and stability.

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the esterification of the corresponding 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid with methanol under acidic catalysis. This method is consistent with standard esterification protocols for hydroxy acids and is adaptable to fluorinated substrates.

Typical Reaction Conditions:

  • Reagents: 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid, methanol
  • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
  • Temperature: Reflux (~65–70 °C)
  • Time: 4–8 hours depending on scale and purity requirements
  • Workup: Neutralization, extraction, and purification by recrystallization or chromatography

Alternative Synthetic Routes

Friedel-Crafts Acylation Followed by Reduction

A plausible synthetic route involves Friedel-Crafts acylation of a 3,4-difluorobenzene derivative with an appropriate acyl chloride or anhydride to introduce the propanoate moiety, followed by reduction or hydroxy substitution to yield the 3-hydroxypropanoate ester.

  • Catalysts: Lewis acids such as boron trifluoride etherate (BF3·Et2O)
  • Solvents: Dichloromethane or chloroform
  • Temperature: 0 to 5 °C for regioselectivity control
  • Purification: Column chromatography (silica gel) with ethyl acetate/hexane mixtures

This method requires precise control of reaction conditions to avoid poly-substitution and to maintain the integrity of the fluorine substituents.

Nucleophilic Aromatic Substitution (SNAr)

In cases where the fluorine atoms are positioned ortho or para to a leaving group, nucleophilic aromatic substitution can be employed to introduce the hydroxypropanoate side chain.

  • Nucleophile: Sodium methoxide or other alkoxides in methanol
  • Conditions: Mild heating (40–60 °C) under inert atmosphere
  • Outcome: Formation of methyl ester with hydroxy substitution on the aromatic ring

This method is less common for the 3,4-difluorophenyl substitution pattern but is relevant for related difluorophenyl compounds.

Industrial Preparation Techniques

For scale-up and industrial production, continuous flow reactors are employed to enhance reaction control and yield. Automated systems allow for:

  • Precise temperature and reagent flow rate control
  • Improved safety and reduced human error
  • Enhanced product purity and reproducibility

Post-Synthesis Modifications

The hydroxy group on the propanoate chain allows further functionalization such as:

  • Conversion to trichloroacetimidate or acetate intermediates using trichloroacetonitrile or acetic anhydride, respectively
  • Subsequent C–C coupling reactions with activated arenes or nucleophiles in the presence of Lewis acids (e.g., trimethylsilyltrifluoromethanesulfonate)
  • Formation of amides or hydrazides via coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)

These transformations expand the utility of the compound in synthetic chemistry applications.

Data Tables: Reaction Conditions and Yields

Method Reagents/Catalysts Temperature Time Yield (%) Notes
Acid-Catalyzed Esterification 3-(3,4-difluorophenyl)-3-hydroxypropanoic acid, MeOH, H2SO4 Reflux (~65°C) 4–8 hours 70–85 Standard esterification, scalable
Friedel-Crafts Acylation 3,4-difluorobenzene, acyl chloride, BF3·Et2O 0–5 °C 2–4 hours 60–75 Requires low temp for regioselectivity
Nucleophilic Aromatic Substitution Fluorophenyl halide, sodium methoxide 40–60 °C 6–12 hours 50–65 Limited to specific substitution sites
Trichloroacetimidate Formation Trichloroacetonitrile, DBU 25 °C 2 hours >80 Intermediate for further coupling
Acetate Formation Acetic anhydride, DMAP 25 °C 4 hours >75 Alternative intermediate

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3,4-difluorophenyl)-3-oxopropanoate.

    Reduction: 3-(3,4-difluorophenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C10H10F2O3C_{10}H_{10}F_2O_3 and a molecular weight of approximately 216.18 g/mol. It features a hydroxypropanoate structure with a difluorophenyl group, giving it unique chemical properties. The compound is identified by the Chemical Abstracts Service (CAS) number 2229191-86-8. Due to its interesting biological activities and chemical reactivity, it is primarily used in research and potential pharmaceutical applications.

Potential Applications

This compound has several potential applications, particularly in pharmaceutical development. Its unique structure makes it a candidate for various research purposes.

Pharmaceutical Development

  • Drug Synthesis: The compound is employed in the synthesis of pharmaceuticals because of its distinctive structural features.
  • Biological Activity: Preliminary studies suggest that this compound exhibits significant biological activity, allowing it to interact with biological targets, potentially leading to therapeutic applications or improved efficacy in existing drug formulations.
  • Interaction Studies: Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation include:
    • Binding Affinity: Assessing how strongly the compound binds to target proteins.
    • Mechanism of Action: Elucidating the detailed molecular events through which the compound exerts its effects.
    • Metabolic Fate: Determining how the compound is processed and cleared by the body to optimize its pharmaceutical properties.

Synthetic Pathways

  • Multi-Step Organic Synthesis: The synthesis of this compound typically involves multi-step organic synthesis techniques.
  • Maintaining Integrity: Common synthetic methods generally focus on maintaining the integrity of the difluorophenyl group while introducing the hydroxypropanoate functionality. These reactions are essential for understanding its reactivity in synthetic pathways and potential modifications for drug development.

Use as an Intermediate

  • Organic Synthesis: Methyl 3-(2,4-difluorophenyl)-2-hydroxypropanoate serves as an intermediate for the synthesis of various compounds.
  • Versatility: Reactions highlight the compound's versatility as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluorophenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to four analogs with modifications in the ester group, phenyl substituents, or functional moieties (Table 1).

Table 1: Structural Comparison of Methyl 3-(3,4-Difluorophenyl)-3-Hydroxypropanoate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups CAS Number Reference
This compound C₁₀H₁₀F₂O₃ 216.18 3,4-difluorophenyl, β-hydroxy, methyl ester 2227781-27-1
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate C₁₂H₁₁F₃O₃ 260.21 2,4,5-trifluoro-3-methylphenyl, β-oxo, ethyl ester 112822-88-5
Methyl 2,3,3-trifluoro-3-methoxypropanoate C₅H₇F₃O₃ 172.10 Trifluoro-methoxy chain, no aromatic ring 758-69-0
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Methylsulfonyl group, ethyl ester 118675-14-2
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate C₁₁H₁₂F₃NO₂ 247.21 3-(trifluoromethyl)phenyl, β-amino, methyl ester N/A

Key Comparative Analysis

Fluorination Patterns and Aromatic Substituents
  • The 3,4-difluorophenyl group in the target compound provides moderate electronegativity and steric bulk compared to the 2,4,5-trifluoro-3-methylphenyl group in the ethyl oxo analog . The additional fluorine and methyl group in the latter may enhance lipophilicity but reduce solubility.
Functional Group Impact
  • Hydroxy vs. Oxo Groups: The β-hydroxy group in the target compound enables hydrogen bonding, which may improve solubility and interaction with biological targets.
  • Amino vs. Hydroxy Groups: The β-amino group in methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate introduces basicity, which could alter pH-dependent absorption and binding affinity compared to the neutral hydroxy group .
Ester Group Variations
  • The methyl ester in the target compound has a shorter alkyl chain than the ethyl ester in Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate. Methyl esters generally exhibit faster hydrolysis rates in vivo, which may affect bioavailability .
Non-Aromatic Analogs
  • Methyl 2,3,3-trifluoro-3-methoxypropanoate (C₅H₇F₃O₃) lacks an aromatic ring, reducing π-π stacking interactions critical for binding to hydrophobic enzyme pockets. The trifluoro-methoxy chain may increase volatility but decrease thermal stability .

Research Implications and Limitations

While structural data and CAS numbers are well-documented (Table 1), experimental studies on physicochemical properties, biological activity, or pharmacokinetics are absent in the provided evidence . For instance:

  • The hydroxyl group’s role in hydrogen bonding and the fluorine substituents’ impact on metabolic stability remain theoretical without binding assays or solubility tests.
  • Molecular docking tools like AutoDock Vina could predict interactions between these compounds and biological targets, but such analyses require computational validation beyond the scope of this article.

Biological Activity

Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following structural formula:

C11H12F2O3\text{C}_11\text{H}_{12}\text{F}_2\text{O}_3

Key Features

  • Molecular Weight : 232.21 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
  • Functional Groups : Contains a hydroxy group, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. For instance, research shows that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induces apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibits proliferation through cell cycle arrest
HeLa (Cervical Cancer)10.0Promotes oxidative stress leading to cell death

Anti-inflammatory Effects

In addition to its antitumor effects, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

  • Key Findings :
    • Reduced COX-2 expression in RAW 264.7 cells.
    • Decreased levels of TNF-alpha and IL-6 upon treatment.

Mechanistic Insights

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Estrogen Receptors : The compound may act as a selective estrogen receptor modulator (SERM), influencing pathways related to cancer growth and proliferation.
  • Caspase Pathway : Induction of apoptosis is mediated through the activation of caspases, leading to programmed cell death in cancer cells.

Study 1: Antitumor Efficacy in Breast Cancer Models

A recent study evaluated the efficacy of this compound in vivo using MCF-7 xenograft models. The results indicated a significant reduction in tumor volume compared to control groups.

  • Dosage : Administered at 20 mg/kg body weight.
  • Duration : Treatment lasted for four weeks.
  • Outcome : Tumor growth inhibition was observed with minimal side effects.

Study 2: Inhibition of Inflammatory Cytokines

In vitro experiments were conducted using RAW 264.7 macrophages treated with LPS. The compound significantly inhibited the production of inflammatory cytokines.

  • Concentration Tested : Ranged from 1 µM to 50 µM.
  • Results : At concentrations above 10 µM, a marked decrease in TNF-alpha and IL-6 was noted.

Q & A

Basic: What are the primary synthetic routes for Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, and how do their yields compare?

Answer:
The compound can be synthesized via enantioselective reduction of β-keto esters using (S)-1-phenylethanol dehydrogenase, achieving 100% enantiomeric excess (e.g., substrate analogs in ). Alternatively, catalytic hydroesterification of epoxides (e.g., ethylene oxide) with Co₂(CO)₈ as a catalyst is viable, though yields depend on reaction conditions like temperature and pressure . Contradictions in reported yields (e.g., 49% vs. 72% in similar fluorophenyl derivatives) may arise from differences in substrate reactivity, catalyst efficiency, or purification methods .

Basic: How can researchers confirm the stereochemical purity of this compound?

Answer:
High-performance liquid chromatography (HPLC) with chiral columns is standard for determining enantiomeric excess. X-ray crystallography (as in ) or nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can resolve stereochemistry. For example, provides structural data (bond angles, torsion) from crystallographic studies, which validate spatial configurations .

Advanced: What mechanistic insights explain the 100% enantioselectivity in enzymatic synthesis of this compound?

Answer:
The (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum exhibits strict substrate specificity due to its active-site geometry. Molecular docking studies suggest that fluorophenyl groups align with hydrophobic pockets, while hydrogen-bonding interactions with the hydroxy group stabilize the transition state, preventing racemization . Comparative kinetic studies with methyl 3-(3-chlorophenyl)-3-oxo-propionate ( ) highlight steric and electronic effects of fluorine on reaction rates.

Advanced: How do reaction conditions (e.g., solvent, catalyst loading) influence yield in Co₂(CO)₈-mediated hydroesterification?

Answer:
Optimal conditions for Co₂(CO)₈-catalyzed reactions ( ) involve:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance CO insertion rates.
  • Pressure : Elevated CO pressure (≥5 bar) improves carbonylative coupling efficiency.
  • Temperature : Moderate temperatures (60–80°C) balance activation energy and catalyst stability.
    Contradictory data in older studies (e.g., vs. 19) may reflect variations in CO availability or catalyst deactivation pathways.

Advanced: How can researchers resolve discrepancies in reported yields for fluorinated analogs synthesized via nucleophilic substitution?

Answer:
Yield disparities (e.g., 49% vs. 72% in ) may stem from:

  • Leaving-group reactivity : β-propiolactone ( ) vs. acrylonitrile-derived intermediates.
  • Purification challenges : Fluorinated byproducts (e.g., difluorophenol dimers) may co-elute during column chromatography.
    Methodological adjustments, such as using gradient HPLC or optimizing stoichiometry, can mitigate these issues .

Basic: What analytical techniques are critical for characterizing this compound’s stability under storage?

Answer:

  • Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds.
  • Accelerated stability studies : Exposure to 40°C/75% relative humidity for 4 weeks, monitored via HPLC ( ).
  • NMR stability assays : Detect hydrolytic degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced: What computational methods predict the compound’s reactivity in downstream functionalization?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways for derivatization, such as ester hydrolysis or hydroxyl-group oxidation. ’s PubChem data (InChIKey, SMILES) provides input structures for these calculations. For fluorophenyl derivatives, fluorine’s electron-withdrawing effects lower LUMO energies, favoring nucleophilic attacks .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (per ’s H303/H313/H333 warnings).
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material .

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